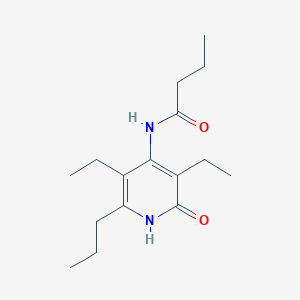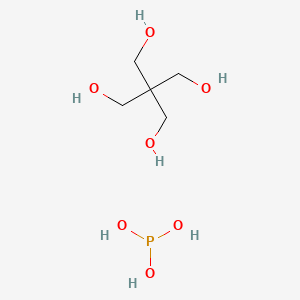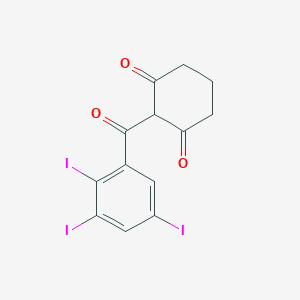
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione is a compound that belongs to the class of triketones. These compounds are known for their unique chemical structure, which includes a benzoyl group attached to a cyclohexane-1,3-dione ring. The presence of three iodine atoms on the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,5-triiodobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The iodine atoms on the benzoyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoylcyclohexane-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals due to its ability to inhibit certain plant enzymes.
Wirkmechanismus
The mechanism of action of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
The presence of three iodine atoms on the benzoyl group of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88562-14-5 |
|---|---|
Molekularformel |
C13H9I3O3 |
Molekulargewicht |
593.92 g/mol |
IUPAC-Name |
2-(2,3,5-triiodobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9I3O3/c14-6-4-7(12(16)8(15)5-6)13(19)11-9(17)2-1-3-10(11)18/h4-5,11H,1-3H2 |
InChI-Schlüssel |
SIXNEERFYGDIPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=CC(=C2)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



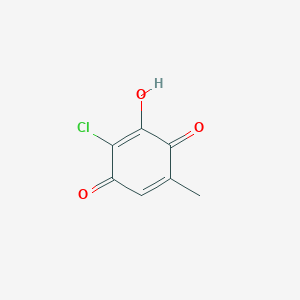
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
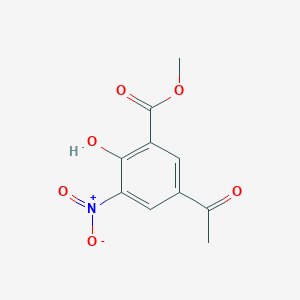
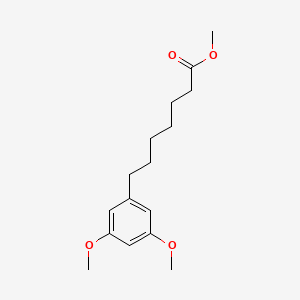
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


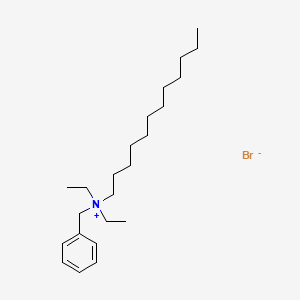


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
